l-Malamide
Overview
Description
l-Malamide: is a chemical compound with the formula H₂C₂(CO)₂NH. This unsaturated imide is an important building block in organic synthesis. The name is a contraction of maleic acid and imide, the -C(O)NHC(O)- functional group. Maleimides also describe a class of derivatives of the parent maleimide where the NH group is replaced with alkyl or aryl groups such as a methyl or phenyl, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maleimides are typically prepared from maleic anhydride by treatment with amines followed by dehydration . One common method involves the cyclodehydration of maleamic acids using amine salts in a suitable reaction medium . This method is advantageous as it utilizes materials with reduced toxicity, thus minimizing environmental impact.
Industrial Production Methods: In industrial settings, maleimides are produced using similar synthetic routes but on a larger scale. The use of amine salts in the cyclodehydration process is particularly favored due to its efficiency and the ability to recycle the salts .
Chemical Reactions Analysis
Types of Reactions: Maleimides undergo various types of reactions, including:
Michael Addition: This reaction involves the addition of a thiol to the maleimide, forming a thiosuccinimide product.
Diels-Alder Reaction: Maleimides can react with dienes to form cycloaddition products.
Common Reagents and Conditions:
Thiol-Maleimide Reaction: This reaction is typically carried out in polar solvents such as water, dimethyl sulfoxide (DMSO), or N,N’-dimethylformamide (DMF) without the need for a catalyst.
Diels-Alder Reaction: This reaction can be performed under mild conditions, often at room temperature.
Major Products:
Thiosuccinimide: Formed from the reaction of maleimide with a thiol.
Cycloaddition Products: Formed from the Diels-Alder reaction with dienes.
Scientific Research Applications
Maleimides have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of maleimides involves their ability to rapidly and covalently conjugate thiol groups of cysteine residues in proteins or peptides . This reaction is highly selective and efficient, making maleimides valuable tools in bioconjugation and drug delivery applications.
Comparison with Similar Compounds
Substituted Maleimides: These compounds have similar structures but with different substituents, such as alkyl chains or amino acids.
5-Hydroxy-pyrrolone Based Building Blocks: These compounds are advantageous alternatives to maleimides for protein bioconjugation, offering superior stability and performance.
Uniqueness: Maleimides are unique due to their high reactivity and selectivity in bioconjugation reactions. Their ability to form stable thiosuccinimide products and undergo Diels-Alder reactions under mild conditions sets them apart from other compounds .
Properties
IUPAC Name |
(2S)-2-hydroxybutanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-3(8)1-2(7)4(6)9/h2,7H,1H2,(H2,5,8)(H2,6,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNXTHOOAGYMOK-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304144 | |
Record name | Butanediamide, 2-hydroxy-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617-47-0 | |
Record name | Butanediamide, 2-hydroxy-, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanediamide, 2-hydroxy-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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